molecular formula C6H6BNO5 B13411688 4-Hydroxy-2-nitrophenylboronic acid

4-Hydroxy-2-nitrophenylboronic acid

Cat. No.: B13411688
M. Wt: 182.93 g/mol
InChI Key: VRJJCKZGOOHMTJ-UHFFFAOYSA-N
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Description

4-Hydroxy-2-nitrophenylboronic acid is an organic compound with the molecular formula C6H6BNO5 It is a derivative of phenylboronic acid, characterized by the presence of a hydroxyl group at the fourth position and a nitro group at the second position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-nitrophenylboronic acid typically involves the reaction of this compound with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, making it a preferred method for synthesizing this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-nitrophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hydroxy-2-nitrophenylboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-nitrophenylboronic acid involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can participate in further chemical transformations .

Comparison with Similar Compounds

  • 4-Hydroxyphenylboronic acid
  • 2-Nitrophenylboronic acid
  • 4-Nitrophenylboronic acid

Comparison: 4-Hydroxy-2-nitrophenylboronic acid is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, 4-Hydroxyphenylboronic acid lacks the nitro group, limiting its reactivity in reduction reactions. Similarly, 2-Nitrophenylboronic acid lacks the hydroxyl group, affecting its ability to form hydrogen bonds and interact with other molecules .

Properties

Molecular Formula

C6H6BNO5

Molecular Weight

182.93 g/mol

IUPAC Name

(4-hydroxy-2-nitrophenyl)boronic acid

InChI

InChI=1S/C6H6BNO5/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,9-11H

InChI Key

VRJJCKZGOOHMTJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)O)[N+](=O)[O-])(O)O

Origin of Product

United States

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